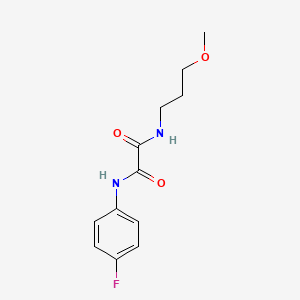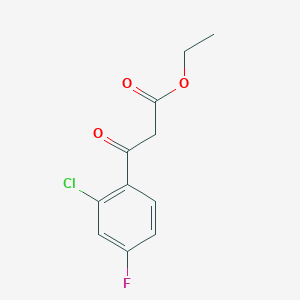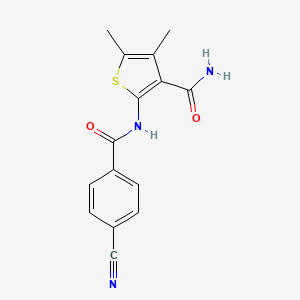![molecular formula C23H19FN4O3 B2371965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921873-81-6](/img/structure/B2371965.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound known for its diverse applications in medicinal chemistry. Its unique structure features a pyrido[3,2-d]pyrimidine core with benzyl and acetamide groups, providing a scaffold for interactions with various biological targets. This compound is being explored for its potential therapeutic uses, particularly in treating diseases related to cancer, inflammation, and neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:
Starting Materials: : Begin with commercially available reagents such as 4-fluorobenzylamine and pyrido[3,2-d]pyrimidine derivatives.
Stepwise Reactions: : The synthetic route typically involves:
Amidation: : Reacting 4-fluorobenzylamine with acetic anhydride to form N-(4-fluorobenzyl)acetamide.
Cyclization: : Using a suitable base to cyclize the intermediate product with the pyrido[3,2-d]pyrimidine derivative.
Substitution: : Introducing the benzyl group via a substitution reaction using a benzyl halide under basic conditions.
Industrial Production Methods
Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow chemistry for better control over reaction parameters. Industrial synthesis also focuses on cost-effective starting materials and solvents, employing green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzyl group, producing benzyl alcohol or benzaldehyde derivatives.
Reduction: : Reduction reactions typically target the ketone groups, forming alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: : Employing halide reagents and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation and reduction reactions yield various alcohols, aldehydes, or alkanes. Substitution reactions lead to modified aromatic or pyrimidine rings with different functional groups, enhancing the compound's versatility.
科学的研究の応用
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has extensive applications across multiple scientific fields:
Chemistry: : Acts as a precursor for synthesizing other complex molecules, facilitating studies in organic synthesis.
Biology: : Used in assays to investigate cell signaling pathways, particularly in cancer cell lines.
Medicine: : Explored as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties.
Industry: : Serves as an intermediate in the production of pharmaceuticals and specialty chemicals.
作用機序
This compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. In cancer research, it is known to inhibit the activity of certain kinases, leading to disrupted cell proliferation and induced apoptosis. Its mechanism involves binding to the active site of these enzymes, altering their conformation, and preventing substrate interaction.
類似化合物との比較
When compared to similar compounds like 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-bromobenzyl)acetamide or 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide stands out due to its unique substitution pattern. The fluorine atom in the 4-fluorobenzyl group imparts distinct electronic and steric effects, enhancing its biological activity and selectivity.
特性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-18-10-8-16(9-11-18)13-26-20(29)15-27-19-7-4-12-25-21(19)22(30)28(23(27)31)14-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDJKMECCDUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)
![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one](/img/structure/B2371883.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)
![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)


